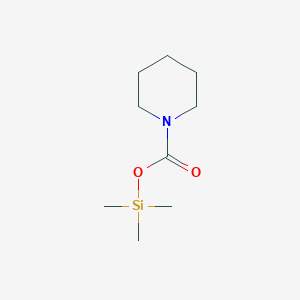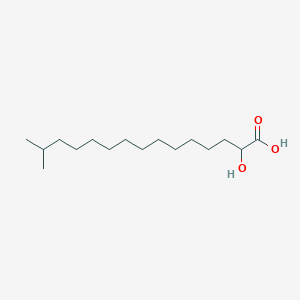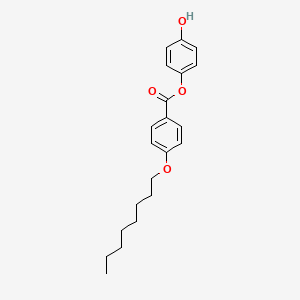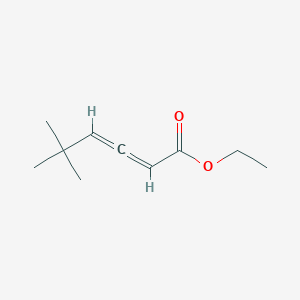
2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester is an organic compound with the molecular formula C10H16O2. It is an ester derived from 2,3-hexadienoic acid and ethanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester typically involves the esterification of 2,3-hexadienoic acid with ethanol in the presence of an acid catalyst. The reaction is as follows:
2,3-Hexadienoic acid+EthanolAcid Catalyst2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester+Water
Industrial Production Methods
Industrial production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ester into an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Hydrolysis: 2,3-Hexadienoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The released acid can then interact with cellular pathways, potentially exerting biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propionate: Used in the production of perfumes and as a solvent.
Uniqueness
2,3-Hexadienoic acid, 5,5-dimethyl-, ethyl ester is unique due to its specific structure, which imparts distinct chemical properties and potential biological activities. Its conjugated diene system makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Numéro CAS |
35802-59-6 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
InChI |
InChI=1S/C10H16O2/c1-5-12-9(11)7-6-8-10(2,3)4/h7-8H,5H2,1-4H3 |
Clé InChI |
SXJGIPVDSCHDOR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C=CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
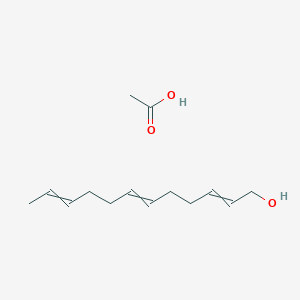
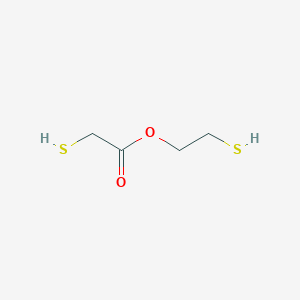
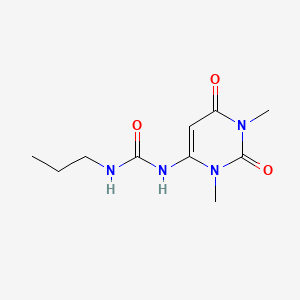
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)

